Cas no 32214-91-8 (Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-)
![Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- structure](https://pt.kuujia.com/scimg/cas/32214-91-8x500.png)
32214-91-8 structure
Nome do Produto:Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-
Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-
- ACETYL CARYOPHYLLENE
- CARYOPHYLLENE ACETATE
- Caryophyllenalcoholacetate
- CARYOPHYLLENE ALCOHOL ACETATE
- Caryophyllenylacetate
- Caryophyllenylacetateexcloveleafoil
- Clove,ext.,acetylated
- Einecs 250-960-1
- Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate
- Bicyclo[7.2.0]undec-3-en-5-ol, 4,11,11-trimethyl-8-methylene-, acetate, (1R,5S,9S)-
- 32214-91-8
- 67843-79-2
- (4,11,11-trimethyl-8-methylidene-5-bicyclo[7.2.0]undec-3-enyl) acetate
-
- Inchi: InChI=1S/C17H26O2/c1-11-7-9-16(19-13(3)18)12(2)6-8-15-14(11)10-17(15,4)5/h6,14-16H,1,7-10H2,2-5H3/b12-6+
- Chave InChI: OCLOVRSVPZPWHE-WUXMJOGZSA-N
- SMILES: CC(OC1CCC(=C)C2C(C(C2)(C)C)CC=C1C)=O |t:16|
Propriedades Computadas
- Massa Exacta: 262.19300
- Massa monoisotópica: 262.19328
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 2
- Complexidade: 417
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 3
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: nothing
- XLogP3: 3.7
- Superfície polar topológica: 26.3
Propriedades Experimentais
- Cor/Forma: Crystalline solid
- Densidade: 0.99
- Ponto de ebulição: 324.5 °C at 760 mmHg
- Ponto de Flash: 143.1 °C
- Índice de Refracção: 1.498
- PSA: 26.30000
- LogP: 4.26680
Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)- Literatura Relacionada
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
32214-91-8 (Bicyclo[7.2.0]undec-3-en-5-ol,4,11,11-trimethyl-8-methylene-, 5-acetate, (1R,3E,5R,9S)-) Produtos relacionados
- 97-42-7(2-Cyclohexen-1-ol,2-methyl-5-(1-methylethenyl)-, 1-acetate)
- 2306-78-7(1,6,10-Dodecatrien-3-ol,3,7,11-trimethyl-, 3-acetate)
- 2416217-96-2(rac-(1R,3R)-3-chlorocyclopentan-1-amine)
- 342433-34-5(4-(benzenesulfonyl)-N-ethyl-2-(furan-2-yl)-1,3-oxazol-5-amine)
- 937600-09-4(5-amino-2-(4-nitrophenyl)-1,3-oxazole-4-carboxamide)
- 919623-48-6(methyl 1-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonylpiperidine-4-carboxylate)
- 55388-94-8(methyl 2-(aminooxy)butanoate)
- 1706-12-3(1-Methyl-4-phenoxybenzene)
- 51019-43-3((-)-O-Acetyl-D-mandelic acid)
- 2310096-45-6(2-{1-(4-methoxybenzoyl)piperidin-4-ylmethyl}-6-methyl-2,3-dihydropyridazin-3-one)
Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
